Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Salt selection Aqueous solubility Crystallinity

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (CAS 161315-19-1) is a heterocyclic α,α-disubstituted amino acid building block belonging to the 4-aminopiperidine-4-carboxylate class. It has the molecular formula C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol, and is supplied as a crystalline dihydrochloride salt.

Molecular Formula C7H16Cl2N2O2
Molecular Weight 231.12 g/mol
CAS No. 161315-19-1
Cat. No. B070038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminopiperidine-4-carboxylate dihydrochloride
CAS161315-19-1
Molecular FormulaC7H16Cl2N2O2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNCC1)N.Cl.Cl
InChIInChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H
InChIKeyWSZRCPOUAKWVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride (CAS 161315-19-1): Chemical Identity, Salt-Form Specifications, and Core Research Utility


Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (CAS 161315-19-1) is a heterocyclic α,α-disubstituted amino acid building block belonging to the 4-aminopiperidine-4-carboxylate class . It has the molecular formula C₇H₁₆Cl₂N₂O₂ and a molecular weight of 231.12 g/mol, and is supplied as a crystalline dihydrochloride salt . The compound is routinely employed in medicinal chemistry as a synthetic intermediate for kinase inhibitor programs, peptide foldamer construction, and antiviral scaffold optimization, with typical commercial purities ranging from 95% to 98% .

Why Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride Cannot Be Interchanged with Its Free Base, Free Acid, or N-Boc-Protected Analogs


The dihydrochloride salt form of the methyl ester is not functionally interchangeable with its closest in-class analogs. The presence of two equivalents of HCl (ΔMW = +72.92 g/mol vs. the free base, CAS 784114-44-9) confers aqueous solubility and crystallinity that the free base lacks . Relative to the free carboxylic acid (Api, CAS 40951-39-1), the methyl ester provides a pre-protected carboxyl group, eliminating an esterification step prior to peptide coupling or other carboxyl-selective transformations . Compared with the N-Boc-protected variant (CAS 321997-89-1 or 183673-71-4), the dihydrochloride presents a free secondary amine available for direct functionalization without deprotection, which can be advantageous when the piperidine nitrogen must react before ester hydrolysis . These differences in protection state, protonation, and physical form can substantially alter reaction yields, purification requirements, and synthetic step count.

Quantitative Differentiation Evidence for Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride vs. Its Closest Analogs


Dihydrochloride Salt Form vs. Free Base: Molecular Weight Differential and Solubility Implications

The dihydrochloride salt incorporates two equivalents of HCl per molecule of methyl 4-aminopiperidine-4-carboxylate, producing a molecular weight increase of 72.92 g/mol relative to the free base . The target compound (MW 231.12 g/mol) is a crystalline solid storable at ambient temperature, while the free base (CAS 784114-44-9, MW 158.20 g/mol) is typically a low-melting solid or oil with lower aqueous solubility and potentially limited bench stability . This salt form confers practical handling advantages for aqueous reaction conditions and solid-phase peptide synthesis workflows.

Salt selection Aqueous solubility Crystallinity Building block handling

Supplier Purity Benchmarking: 95% vs. 98% Specifications and Implications for Synthetic Reproducibility

Commercially available Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is supplied at two distinct purity tiers: 95% (Sigma-Aldrich/AChemBlock) and ≥98% (Synblock NLT 98%, Leyan 98%) . For a building block used in multi-step syntheses where impurities can propagate into final compounds, the 3-percentage-point purity differential represents a potentially significant difference in the burden of downstream purification, particularly when the compound serves as a stoichiometric reagent rather than a catalytic species.

Purity specification Vendor comparison Quality control Reproducibility

Methyl Ester vs. Free Carboxylic Acid: Synthetic Step Economy in Peptide and Heterocycle Construction

The methyl ester form of this building block provides a carboxyl group pre-protected as the methyl ester, eliminating the esterification step required when starting from 4-aminopiperidine-4-carboxylic acid (Api, CAS 40951-39-1, MW 144.17) . In peptide synthesis, the free secondary amine of the piperidine ring in the dihydrochloride can be directly coupled or protected as needed, while the methyl ester remains intact under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, enabling orthogonal deprotection strategies that are unavailable when starting from the free acid or from fully protected variants such as 1-Boc-4-aminopiperidine-4-carboxylic acid (CAS 183673-71-4, MW 244.29) .

Protecting group strategy Step economy Solid-phase peptide synthesis Orthogonal protection

Validated 4-Aminopiperidine Scaffold in HCV Assembly Inhibition: Potency and Synergy with FDA-Approved Antivirals

The 4-aminopiperidine (4AP) scaffold—for which Methyl 4-aminopiperidine-4-carboxylate dihydrochloride serves as a key synthetic precursor—was identified and optimized in a high-throughput phenotypic screen as a novel HCV assembly inhibitor chemotype [1]. The original screening hit demonstrated efficacy in the HCVcc (cell culture) assay and acted synergistically with the FDA-approved direct-acting antivirals Telaprevir and Daclatasvir, as well as with Ribavirin and cyclosporin A [1]. Structure-activity relationship (SAR) optimization yielded derivatives with increased anti-HCV potency, reduced in vitro cytotoxicity, and improved in vitro and in vivo ADME properties [1].

HCV assembly inhibitor Antiviral synergy 4-aminopiperidine chemotype Phenotypic screening

4-Aminopiperidine-Based Selective JAK3 Inhibition: 40 nM IC₅₀ with >100-Fold Kinase Selectivity and In Vivo Efficacy

The 4-aminopiperidine scaffold was independently validated in the development of RB1, a highly selective JAK3 inhibitor [1]. RB1 inhibited JAK3 with an IC₅₀ of 40 nM while showing no inhibition of JAK1, JAK2, or TYK2 at concentrations up to 5 µM (>100-fold selectivity) [1]. In cell-based assays, RB1 potently inhibited JAK3 activity over JAK1 or JAK2 by at least 100-fold. LC-MS experiments demonstrated that RB1 covalently modifies the unique Cys909 residue in JAK3 [1]. In vivo, RB1 significantly improved joint pathology in a collagen-induced arthritis mouse model, with favorable pharmacokinetics (oral bioavailability F = 72.52%, half-life T₁/₂ = 14.6 h) and a favorable toxicology profile (LD₅₀ > 2 g/kg) [1].

JAK3 inhibitor Kinase selectivity Autoimmune disease Covalent inhibitor

Api (4-Aminopiperidine-4-carboxylic Acid) Residues Enhance Proteolytic Stability of Antimicrobial Peptides Without Loss of Antimicrobial Activity

In a 2023 study, substitution of lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) in the antimicrobial peptide 17KKV-Aib preserved helical secondary structure and antimicrobial activity while enhancing resistance to digestive proteases [1]. The Api-modified derivatives retained activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa (MDRP), with only a slight increase in hemolytic activity relative to the parent peptide [1]. Although this study employed the free acid form of Api rather than the methyl ester dihydrochloride, it establishes the biological relevance of the 4-aminopiperidine-4-carboxylate scaffold in peptide-based therapeutic design; the methyl ester dihydrochloride serves as the direct synthetic precursor for introducing Api residues via standard SPPS protocols [1].

Antimicrobial peptides Proteolytic stability Non-proteinogenic amino acid Peptide engineering

Optimal Research and Industrial Application Scenarios for Methyl 4-Aminopiperidine-4-carboxylate Dihydrochloride Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Incorporating Api Residues for Helical Foldamer Construction

The dihydrochloride salt of the methyl ester provides a water-soluble, crystalline form of the Api building block that is directly compatible with Fmoc-based SPPS. The free amine on the piperidine ring can be selectively coupled or protected without interference from the methyl ester, as demonstrated in foldamer studies where Api-containing peptides adopt unique acid-induced helical conformations [1]. The methyl ester form eliminates the need for pre-activation or in situ esterification required when starting from the free acid (CAS 40951-39-1), reducing synthetic effort. For laboratories constructing Api-containing octamers or hexadecamers for conformational studies, selecting the ≥98% purity tier (Synblock/Leyan) is recommended to minimize deletion peptide impurities in oligomer synthesis .

Medicinal Chemistry Library Synthesis Targeting HCV Assembly or JAK3-Selective Inhibition

The 4-aminopiperidine scaffold has been independently validated in two high-impact programs: an HCV assembly inhibitor series demonstrating synergy with Telaprevir and Daclatasvir (J. Med. Chem. 2021) [2], and a JAK3-selective covalent inhibitor (RB1) with an IC₅₀ of 40 nM and >100-fold selectivity over other JAK isoforms (Sci. Rep. 2018) [3]. Methyl 4-aminopiperidine-4-carboxylate dihydrochloride enables rapid diversification of the 4AP core via the free piperidine amine, while the methyl ester can be hydrolyzed late-stage to generate the free acid for further functionalization. The dihydrochloride form is preferred over the free base for parallel synthesis workflows due to easier weighing and dissolution in polar solvents.

Antimicrobial Peptide Engineering for Enhanced Proteolytic Stability

The Api (4-aminopiperidine-4-carboxylic acid) residue, for which this compound is the direct methyl ester precursor, has demonstrated the ability to preserve antimicrobial activity against multidrug-resistant bacteria while enhancing resistance to digestive proteases [4]. For peptide engineering groups developing orally administered or gut-stable antimicrobial peptides, incorporating Api residues via the methyl ester dihydrochloride building block offers a validated strategy to improve peptide half-life without sacrificing membrane-lytic potency. The slight increase in hemolytic activity noted in the reference study [4] should be monitored as part of the optimization cascade.

Kinase Inhibitor Programs Requiring Isoform Selectivity via Covalent Cysteine Targeting

The 4-aminopiperidine scaffold has proven capability to present electrophilic warheads for covalent modification of non-conserved cysteine residues, as demonstrated by RB1's selective modification of JAK3 Cys909 [3]. For kinase inhibitor programs targeting cysteine-containing kinases where isoform selectivity is paramount, the 4AP core provides a conformationally constrained α,α-disubstituted amino acid framework that orients the reactive moiety with geometric precision. The methyl ester dihydrochloride building block enables modular introduction of this scaffold into inhibitor candidates, with the hydrochloride salt form facilitating purification of intermediates by aqueous extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.